仲丁基溴乙酸酯

描述

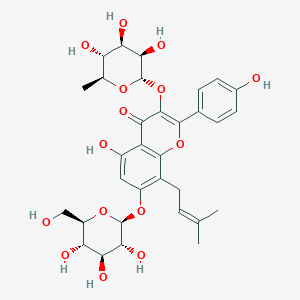

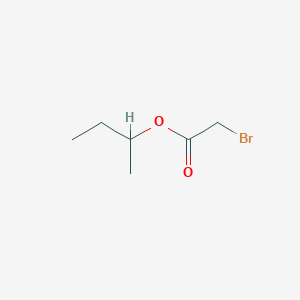

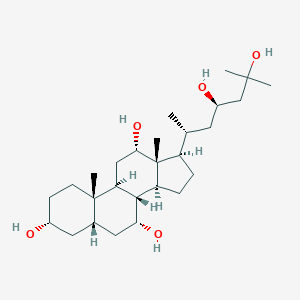

Sec-butyl bromoacetate is a chemical compound with the molecular formula C6H11BrO2 . It is also known as butan-2-yl 2-bromoacetate .

Synthesis Analysis

The synthesis of sec-butyl bromoacetate and similar compounds often involves transesterification, a useful transformation in organic synthesis . This process has seen increasing interest for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . The simulation of the reaction system of sec-butyl acetate production from n-butenes and acetic acid has led to the development of two variants of principal technological flowsheets of the process organization .

Molecular Structure Analysis

The molecular structure of sec-butyl bromoacetate consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass is 195.054 Da .

Chemical Reactions Analysis

Sec-butyl bromoacetate may be involved in various chemical reactions. For instance, β-keto esters like sec-butyl bromoacetate can be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . These reactions likely proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .

科学研究应用

有机化合物合成

仲丁基溴乙酸酯用于合成各种有机化合物。例如,它已被用于制备 5-溴-3-仲丁基-6-甲基尿嘧啶,这是尿嘧啶衍生物合成中的一个重要中间体。此过程涉及缩合、环化和溴化等步骤,展示了仲丁基溴乙酸酯在有机合成中的多功能性 (黄友林,2007 年)。

化学反应方法学

仲丁基溴乙酸酯在研究化学反应方法学中起着至关重要的作用。例如,它参与与醛类的对映选择性偶联,生成各种有价值的酯和酸,表明其在立体选择性合成中的重要性 (E. Corey 和 S. Choi,1991 年)。

环境研究

在环境研究中,仲丁基溴乙酸酯衍生物已被用于研究除草剂如百草枯的降解。这些研究探讨了各种降解产物的形成及其对环境的影响,突出了该化合物在了解环境污染物中的作用 (A. Acher 等人,1994 年)。

工业应用

仲丁基溴乙酸酯在工业应用中也很重要。例如,它的衍生物用于合成仲丁醇,这是各种产品的中间体。这展示了该化合物在大规模工业过程中的用途 (徐华杰等人,2021 年)。

光催化研究

它参与光催化研究,特别是模拟太阳光下除草剂降解的研究。这类研究对于开发新的环境清理方法和了解除草剂在自然环境中的行为至关重要 (Dusit Angthararuk 等人,2014 年)。

安全和危害

Sec-butyl bromoacetate can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting equipment, and use only non-sparking tools .

属性

IUPAC Name |

butan-2-yl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUZHUMAYBBDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sec-butyl bromoacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)